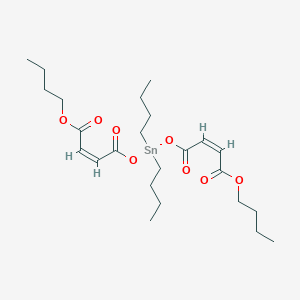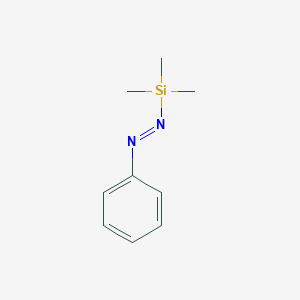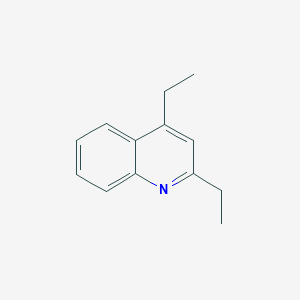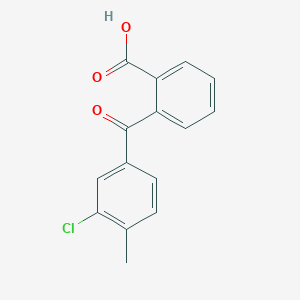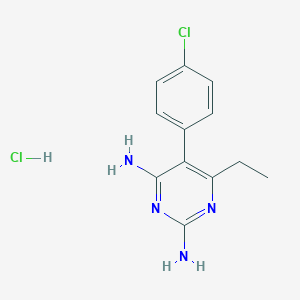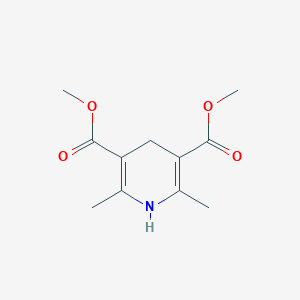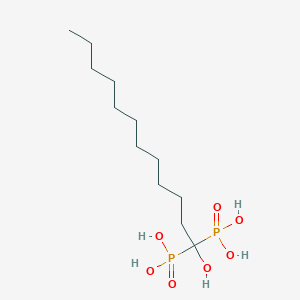
Tirosil-Valina
Descripción general
Descripción
Tyrosyl-Valine (not directly studied but related to Valyl-Tyrosine and other tyrosine-containing peptides) is a dipeptide composed of the amino acids tyrosine and valine. Tyrosine is an aromatic amino acid that is a precursor to several neurotransmitters and is involved in protein synthesis . Valine is an aliphatic and essential amino acid important for muscle metabolism and tissue repair . The combination of these amino acids in a dipeptide form may have implications in various biological processes and potential therapeutic applications.
Synthesis Analysis
The synthesis of tyrosine-containing dipeptides can be inferred from the studies on similar compounds. For instance, the synthesis of aqueous Au core-Ag shell nanoparticles using tyrosine as a pH-dependent reducing agent suggests that tyrosine can participate in redox reactions under specific conditions, which could be relevant for the synthesis of tyrosine-containing peptides . Additionally, the synthesis of polymers derived from L-tyrosine indicates that tyrosine derivatives can be used to create a variety of biodegradable polymers .
Molecular Structure Analysis
The molecular structure of tyrosine has been extensively studied, and its interactions with other amino acids, such as valine, have been shown to stabilize helical structures in peptides when spaced at i, i + 4 positions . The crystal structure of L-tyrosine has been determined by neutron diffraction, providing detailed information on bond lengths and angles, which could be useful in understanding the structure of Tyrosyl-Valine .
Chemical Reactions Analysis
Tyrosine is known to undergo redox reactions, which are crucial in biological processes such as water oxidation and DNA synthesis . The oxidation of tyrosine and valine peptides by various radicals has been studied, indicating that tyrosine can form a phenoxyl radical as an intermediate . These reactions could be relevant to the chemical behavior of Tyrosyl-Valine.
Physical and Chemical Properties Analysis
The physical and chemical properties of Tyrosyl-Valine can be inferred from studies on tyrosine and its peptides. Tyrosine's redox properties, as well as its ability to form stable structures and participate in hydrogen bonding, are important characteristics . The spectroscopic and structural elucidation of L-tyrosine-containing dipeptides provides insights into their solid-state properties and supports the understanding of their vibrational spectra .
Relevant Case Studies
A study on Valyl-Tyrosine, a dipeptide similar to Tyrosyl-Valine, demonstrated its antihypertensive effects on mild hypertensive subjects, suggesting that Tyrosyl-Valine could potentially have similar biological activities . The interaction between tyrosine and valine in peptides has been shown to stabilize helical structures, which could be relevant in the design of peptide-based drugs .
Aplicaciones Científicas De Investigación
Perfil de Metabolitos
La tirosil-valina se ha identificado en el perfil de metabolitos de vinagres fermentados tradicionales utilizando técnicas avanzadas como la UHPLC-LTQ–Orbitrap MS . Este perfil ayuda a comprender las complejas matrices bioquímicas de los alimentos y se puede utilizar para evaluar la calidad, la autenticidad y las propiedades biológicas de los productos fermentados.
Evaluación de la Actividad Antioxidante
En la misma línea, la this compound contribuye a las propiedades antioxidantes de los vinagres . Los antioxidantes son cruciales para combatir el estrés oxidativo en las células, que está relacionado con el envejecimiento y diversas enfermedades. La presencia de this compound en tales evaluaciones puede ayudar a identificar nuevos compuestos antioxidantes.
Aplicaciones en la Industria Alimentaria
El papel del dipéptido en el vinagre sugiere aplicaciones potenciales en la industria alimentaria. Su presencia se correlaciona con la capacidad antioxidante de los alimentos, lo que se puede aprovechar para desarrollar productos alimenticios con beneficios para la salud mejorados .
Investigación Farmacéutica
La this compound podría explorarse por su potencial farmacéutico. Dado su papel como metabolito y su presencia en compuestos bioactivos, puede tener implicaciones en el desarrollo de fármacos, especialmente en áreas relacionadas con la regulación metabólica y las terapias antioxidantes .
Industria Cosmética
La investigación ha sugerido el uso de derivados de tirosil como antioxidantes y agentes antimicrobianos en cosméticos . La this compound, por extensión, podría investigarse por su eficacia en productos para el cuidado de la piel para mejorar la salud de la piel y protegerla del daño ambiental.
Síntesis de Compuestos Funcionales
La síntesis de ésteres de tirosil lipofílicos, que incluye derivados de this compound, abre aplicaciones como tensioactivos y compuestos antimicrobianos en diversas industrias, incluyendo alimentos y farmacéuticos .
Estudios Biológicos
Como metabolito, la this compound puede ser significativa en estudios relacionados con el metabolismo y las vías metabólicas. Se puede utilizar como biomarcador en estudios metabólicos para comprender los mecanismos de la enfermedad o los efectos de las intervenciones nutricionales .
Investigación Química
Las propiedades químicas de la this compound, como su capacidad de actuar como base de Bronsted, la convierten en un tema interesante para la investigación química. Se puede utilizar para estudiar el comportamiento de los péptidos en diferentes entornos y la formación de enlaces peptídicos en la síntesis química .
Mecanismo De Acción
Target of Action
Tyrosyl-Valine is a dipeptide composed of tyrosine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Mode of Action
It is known that dipeptides can interact with various targets in the body, potentially influencing physiological processes
Biochemical Pathways
Tyrosyl-Valine, being composed of tyrosine and valine, may be involved in the metabolic pathways of these two amino acids. Valine is an essential amino acid and a type of branched-chain amino acid, involved in various metabolic pathways . Tyrosine, on the other hand, is involved in several disorders due to deficiencies in specific enzymes in the tyrosine catabolic pathway .
Pharmacokinetics
As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it may be further metabolized or excreted .
Result of Action
It has been identified as an important variable in vinegar samples, with higher amounts found in fruit vinegars than grain vinegars . This suggests that it may contribute to the antioxidant properties of these vinegars .
Action Environment
The action of Tyrosyl-Valine may be influenced by various environmental factors. For instance, the production techniques, chemical reactions, physical changes, and microbial activities during the brewing process of vinegar can affect the types and concentrations of bioactive compounds present, including Tyrosyl-Valine .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQKMOWUDVWCR-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was the structure of Tyrosyl-Valine determined in the study?
A2: The research by [] employed mass spectrometry to determine the amino acid sequence of peptides. Specifically, they analyzed the 2,4-dinitrophenyl-peptide methyl esters derived from the peptides. This technique allowed them to elucidate the structure of several simple peptides, including Tyrosyl-Valine, by analyzing the fragmentation patterns and mass-to-charge ratios of the derivatized peptides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



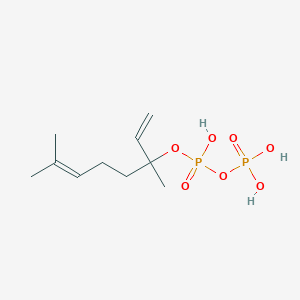

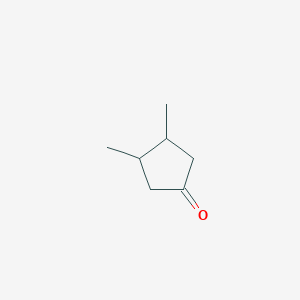
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
